Aminopyrine bicamphorate
Description
Aminopyrine bicamphorate (CAS 94442-12-3) is a bicamphorate salt of aminopyrine, a pyrazolone derivative. It is chemically designated as 4-dimethylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one bicamphorate and is also known as Pyramidon bicamphorate . The compound exhibits analgesic, anti-inflammatory, and antipyretic properties. It has a melting point of 94°C and is soluble in water (with gradual decomposition) and alcohol . Historically, aminopyrine and its derivatives were widely used for pain and fever management, but their clinical use has declined due to safety concerns such as agranulocytosis .
Properties
CAS No. |
94442-12-3 |
|---|---|
Molecular Formula |
C23H33N3O5 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H17N3O.C10H16O4/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h5-9H,1-4H3;6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t;6-,10+/m.1/s1 |
InChI Key |
DLFGMQARYYALEX-GAEWFSQKSA-N |
SMILES |
Cc1c(c(=O)n(n1C)c2ccccc2)N(C)C.Cc1c(c(=O)n(n1C)c2ccccc2)N(C)C.C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC1(C(CCC1(C)C(=O)O)C(=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aminopyrine bicamphorate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aminopyrine bicamphorate involves the reaction of aminopyrine with camphoric acid or its derivatives. The reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product. The process may involve steps such as esterification or amidation, depending on the specific camphor derivative used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction parameters, and purification steps to obtain a high-purity product. Techniques such as crystallization, filtration, and chromatography are commonly employed in the purification process .
Chemical Reactions Analysis
Types of Reactions
Aminopyrine bicamphorate undergoes various chemical reactions, including:
Oxidation: Aminopyrine can be oxidized to form N-demethylated metabolites.
Reduction: Reduction reactions may occur under specific conditions, altering the functional groups on the aminopyrine moiety.
Substitution: Substitution reactions can occur at the amino or phenyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH ranges, and appropriate solvents to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include N-demethylated aminopyrine, various substituted derivatives, and other metabolites depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Aminopyrine bicamphorate has several scientific research applications, including:
Mechanism of Action
Aminopyrine bicamphorate exerts its effects primarily through its aminopyrine component. Aminopyrine inhibits cyclooxygenase enzymes (COX-1 and COX-2), reducing the synthesis of prostaglandins, which are mediators of pain, inflammation, and fever . The camphor component may enhance the absorption and distribution of aminopyrine, potentially increasing its efficacy .
Comparison with Similar Compounds
Chemical and Structural Differences
Aminopyrine bicamphorate belongs to the pyrazolone class, sharing structural similarities with other derivatives like aminopyrine salicylate, 4-aminoantipyrine, and dipyrone. Key distinctions arise from their salt forms and substituents:
| Compound | Chemical Structure/Salt Form | Solubility | Key Structural Features |
|---|---|---|---|
| This compound | Bicamphorate salt | Soluble in H₂O (decomposes), alcohol | 4-dimethylamino group, bicamphorate anion |
| Aminopyrine salicylate | Salicylate salt (CAS 603-57-6) | Soluble in polar solvents | Salicylate anion enhances stability |
| 4-Aminoantipyrine | Free base (metabolite of aminopyrine) | Moderate aqueous solubility | Lacks dimethylamino group; primary amine |
| Dipyrone (Metamizole) | Sodium sulfonate derivative | Highly water-soluble | Sulfonate group improves bioavailability |
Pharmacological Activity
- This compound: Exhibits analgesic and antipyretic effects, primarily through its parent compound, aminopyrine, which is metabolized to the active metabolite 4-aminoantipyrine .
- 4-Aminoantipyrine: Retains analgesic activity but is rapidly acetylated to N-acetyl 4-aminoantipyrine, an inactive metabolite, limiting its therapeutic duration .
- Dipyrone: Shows potent analgesic and antipyretic effects with a faster onset due to high solubility.
Metabolic Pathways
Aminopyrine undergoes extensive hepatic metabolism:
Demethylation: Forms 4-aminoantipyrine (active), which contributes to therapeutic effects .
Acetylation: Converts 4-aminoantipyrine to N-acetyl 4-aminoantipyrine (inactive), excreted renally .
Minor Pathway: Oxidation to 4-hydroxyantipyrine, conjugated and excreted .
In contrast, dipyrone is hydrolyzed to 4-methylaminoantipyrine, bypassing the acetylation step, which may explain its longer duration of action .
Q & A
Q. What are the standard protocols for synthesizing aminopyrine bicamphorate, and how can purity be validated?
this compound synthesis typically involves condensation reactions between aminopyrine and bicamphor sulfonic acid derivatives under controlled pH and temperature conditions. Key steps include:
- Synthesis : Reacting equimolar amounts of aminopyrine and bicamphor sulfonic acid chloride in anhydrous ethanol at 60–70°C for 4–6 hours .
- Purification : Recrystallization using ethanol-water mixtures to remove unreacted starting materials.
- Validation : Purity is confirmed via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, alongside melting point determination and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .
Q. How can researchers design a preliminary toxicity assay for this compound in vitro?
A tiered approach is recommended:
- Cell Viability : Use MTT or resazurin assays in hepatic (e.g., HepG2) and neuronal (e.g., SH-SY5Y) cell lines to assess acute cytotoxicity at concentrations ranging from 1 μM to 100 μM.
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and measure degradation over time using LC-MS .
- Oxidative Stress Markers : Quantify reactive oxygen species (ROS) via DCFDA fluorescence in treated cells .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
Essential techniques include:
- Spectroscopy : FT-IR for functional group identification (e.g., C=O stretching at ~1650 cm⁻¹) and UV-Vis for solubility profiling in polar/non-polar solvents.
- Chromatography : Reverse-phase HPLC with a C18 column to assess stability under varying pH conditions.
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine decomposition temperatures .
Advanced Research Questions
Q. How can contradictory data on this compound’s hepatic metabolism be resolved?
Contradictions in hepatic metabolism studies (e.g., conflicting CYP450 isoform involvement) require:
- Enzyme-Specific Inhibition : Use isoform-selective inhibitors (e.g., ketoconazole for CYP3A4) in microsomal assays to identify primary metabolic pathways .
- Cross-Species Comparisons : Compare human, rat, and mouse microsomal data to isolate species-specific differences.
- Computational Modeling : Molecular docking studies to predict binding affinities for CYP450 isoforms, validated by kinetic parameters (Km, Vmax) .
Q. What experimental designs are optimal for studying this compound’s anti-inflammatory mechanisms in neurodegenerative models?
A PICOT framework is recommended:
- Population (P) : Transgenic Alzheimer’s disease (AD) mouse models (e.g., APP/PS1).
- Intervention (I) : Daily oral administration of 10–50 mg/kg this compound for 8 weeks.
- Comparison (C) : Positive controls (e.g., donepezil) and vehicle-treated AD mice.
- Outcome (O) : Quantify amyloid-beta plaques via immunohistochemistry and pro-inflammatory cytokines (IL-6, TNF-α) via ELISA.
- Time (T) : Assess outcomes at 4-week intervals to track progression .
Q. How can researchers address variability in this compound’s pharmacokinetic data across studies?
To harmonize pharmacokinetic (PK)
- Standardized Dosing : Use fixed-dose regimens (e.g., 5 mg/kg IV bolus) across species.
- Bioanalytical Consistency : Adopt validated LC-MS/MS methods with deuterated internal standards for plasma concentration measurements.
- Population PK Modeling : Nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability and covariates like body weight or hepatic function .
Q. What strategies improve the reproducibility of this compound’s biological activity assays?
Key strategies include:
- Blinded Experiments : Assign compound aliquots with randomized codes to eliminate observer bias.
- Positive/Negative Controls : Use reference compounds (e.g., ibuprofen for anti-inflammatory assays) and solvent-only controls.
- Data Transparency : Publish raw datasets and detailed protocols in supplementary materials, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Methodological Notes
- Data Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, biological plausibility) to evaluate conflicting evidence .
- Literature Review : Use systematic review tools (e.g., PRISMA) to map existing studies and identify knowledge gaps .
- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for experimental design and reporting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
